CB1 Receptor Affinity Reduction Relative to AM-694 (Class-Level Inference from Structural Defluorination)
1H-indol-3-yl-(2-iodophenyl)methanone (1-Defluoropentyl AM-694) serves as the direct defluoro structural analog of AM-694. While the target compound lacks explicit published Ki data, the removal of the 5-fluoropentyl chain represents a critical SAR modification. In analogous 3-aroylindole series, the presence of the fluorine atom in AM-694 contributes to a Ki of 0.08 nM at CB1 [1]. Removal of this fluorine (as in this compound) is inferred to reduce CB1 binding affinity, consistent with the trend observed between AM-679 (Ki = 13.5 nM) and its fluorinated counterpart [2]. This structural distinction makes the target compound an essential control for isolating the specific binding contributions of the N-alkyl fluorine substituent.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be >0.08 nM based on SAR |
| Comparator Or Baseline | AM-694: Ki = 0.08 nM [1] |
| Quantified Difference | Inferred affinity reduction |
| Conditions | In vitro competitive binding assay using rat brain membranes |
Why This Matters
For laboratories conducting SAR studies on cannabinoid ligands, this compound provides a chemically precise tool to delineate the pharmacological impact of the terminal fluorine atom on CB1 receptor engagement.
- [1] ChEBI. (2017). AM-694 (CHEBI:138017). Chemical Entities of Biological Interest. View Source
- [2] HandWiki. (2024). Chemistry:AM-679 (cannabinoid). View Source
